1-Methyl-3-(naphthalen-2-yl)-2-thioxoimidazolidin-4-one
Overview
Description
1-Methyl-3-(naphthalen-2-yl)-2-thioxoimidazolidin-4-one is a heterocyclic compound featuring a thioxoimidazolidinone core substituted with a naphthyl group
Preparation Methods
The synthesis of 1-Methyl-3-(naphthalen-2-yl)-2-thioxoimidazolidin-4-one typically involves the reaction of naphthyl-substituted isocyanates with thiourea derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the thioxoimidazolidinone ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
1-Methyl-3-(naphthalen-2-yl)-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the conversion of the thioxo group to a thiol or sulfide.
Substitution: Nucleophilic substitution reactions can occur at the naphthyl group or the imidazolidinone ring, using reagents such as alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-3-(naphthalen-2-yl)-2-thioxoimidazolidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(naphthalen-2-yl)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-Methyl-3-(naphthalen-2-yl)-2-thioxoimidazolidin-4-one can be compared with other similar compounds, such as:
1-Methyl-3-(naphthalen-2-yl)cyclopentadiene: This compound features a cyclopentadiene ring instead of an imidazolidinone ring, leading to different chemical properties and applications.
Indole derivatives: These compounds share a similar aromatic structure but differ in their heterocyclic core, resulting in distinct biological activities and uses. The uniqueness of this compound lies in its specific combination of a thioxoimidazolidinone core with a naphthyl group, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
1-methyl-3-naphthalen-2-yl-2-sulfanylideneimidazolidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c1-15-9-13(17)16(14(15)18)12-7-6-10-4-2-3-5-11(10)8-12/h2-8H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWWGMXSYWUTGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N(C1=S)C2=CC3=CC=CC=C3C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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